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molecular formula C9H8S B081002 4-Methylbenzo[b]thiophene CAS No. 14315-11-8

4-Methylbenzo[b]thiophene

Cat. No. B081002
M. Wt: 148.23 g/mol
InChI Key: RPKWIZPGQZKQKY-UHFFFAOYSA-N
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Patent
US06797726B1

Procedure details

In 350 mL of benzene is dissolved 23.53 g of a mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene, to which are added 0.77 g of benzoyl peroxide and 39.56 g of N-bromosuccinimide. The mixture thus formed is heated under reflux for 2 hours. After cooling the mixture to 50° C., 70 mL of acetic acid, 70 mL of water and 44.51 g of hexamethylenetetramine are added, and the mixture thus formed is heated under reflux for 2 hours. The solvent is distilled off under reduced pressure, the residue is mixed with water and ethyl acetate, and pH is adjusted to 7.5 with potassium carbonate. The organic layer is separated, washed with water and saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1). Thus, 5.24 g of benzo[b]thiophene-4-carboaldehyde, 5.09 g of benzo[b]thiophene-6-carboaldehyde and 6.71 g of mixture thereof are obtained as oily products.
Quantity
44.51 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
39.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
23.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[CH:20]=1.C(OOC(=O)C1C=CC=CC=1)(=[O:28])C1C=CC=CC=1.BrN1C(=[O:45])CCC1=O.C1N2CN3CN(C2)CN1C3>C1C=CC=CC=1.O.C(O)(=O)C>[S:7]1[CH:8]=[CH:9][C:10]2[C:2]([CH:1]=[O:28])=[CH:3][CH:4]=[CH:5][C:6]1=2.[S:17]1[CH:18]=[CH:19][C:15]2[CH:14]=[CH:13][C:12]([CH:11]=[O:45])=[CH:20][C:16]1=2

Inputs

Step One
Name
Quantity
44.51 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
39.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
mixture
Quantity
23.53 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2SC=CC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C(SC=C2)C1
Name
Quantity
350 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is mixed with water and ethyl acetate, and pH
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water and saturated aqueous solution of sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06797726B1

Procedure details

In 350 mL of benzene is dissolved 23.53 g of a mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene, to which are added 0.77 g of benzoyl peroxide and 39.56 g of N-bromosuccinimide. The mixture thus formed is heated under reflux for 2 hours. After cooling the mixture to 50° C., 70 mL of acetic acid, 70 mL of water and 44.51 g of hexamethylenetetramine are added, and the mixture thus formed is heated under reflux for 2 hours. The solvent is distilled off under reduced pressure, the residue is mixed with water and ethyl acetate, and pH is adjusted to 7.5 with potassium carbonate. The organic layer is separated, washed with water and saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1). Thus, 5.24 g of benzo[b]thiophene-4-carboaldehyde, 5.09 g of benzo[b]thiophene-6-carboaldehyde and 6.71 g of mixture thereof are obtained as oily products.
Quantity
44.51 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
39.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
23.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[CH:20]=1.C(OOC(=O)C1C=CC=CC=1)(=[O:28])C1C=CC=CC=1.BrN1C(=[O:45])CCC1=O.C1N2CN3CN(C2)CN1C3>C1C=CC=CC=1.O.C(O)(=O)C>[S:7]1[CH:8]=[CH:9][C:10]2[C:2]([CH:1]=[O:28])=[CH:3][CH:4]=[CH:5][C:6]1=2.[S:17]1[CH:18]=[CH:19][C:15]2[CH:14]=[CH:13][C:12]([CH:11]=[O:45])=[CH:20][C:16]1=2

Inputs

Step One
Name
Quantity
44.51 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
39.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
mixture
Quantity
23.53 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2SC=CC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C(SC=C2)C1
Name
Quantity
350 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is mixed with water and ethyl acetate, and pH
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water and saturated aqueous solution of sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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